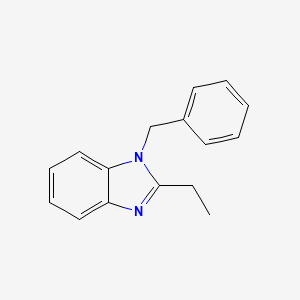
2-(Cyclohexen-1-yl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(Cyclohexen-1-yl)cyclohexan-1-ol” is an organic compound . It is a colorless liquid, but commercial samples are often yellow . The molecular formula of this compound is C6H10O .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources retrieved, cyclohexenone, a related compound, is known to undergo a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 98.1430 . It has a refractive index of n20/D 1.487 (lit.) . The boiling point is 164-166 °C (lit.) and it has a density of 1 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación
Catalytic Reactions and Product Formation
2-(Cyclohexen-1-yl)cyclohexan-1-ol, as a derivative of cyclohexene, participates in various catalytic reactions. Research demonstrates its involvement in oxidation and autoxidation processes catalyzed by metal-ion complexes such as palladium acetate, leading to the formation of benzene and phenol derivatives. These reactions highlight the compound's utility in synthesizing complex molecules and intermediates in organic chemistry (Brown & Davidson, 1971).
Radiolysis and Product Diversity
The radiolysis of cyclohexene in the presence of CO leads to a variety of products, including 2-cyclohexene-1-ol, indicating the compound's potential in radiation chemistry studies. The diversity of products formed through radiolysis underscores its applicability in understanding reaction mechanisms and pathways under the influence of radiation (Park et al., 1991).
Oxidation Processes and Mechanistic Insights
The oxidation of cyclohexene derivatives, including 2-cyclohexen-1-ol, on surfaces like O/Au(111) has been studied for insights into the oxidative transformation mechanisms. These studies provide valuable information on the reactivity and selectivity of cyclic alcohols in heterogeneous oxidative processes, important for catalytic and material science applications (Liu & Friend, 2010).
Molecular Recognition and Chiral Discrimination
Optically pure derivatives of cyclohexan-1-ol have been used in molecular recognition, demonstrating the compound's potential in chiral discrimination and enantioselective analysis. These applications are crucial in pharmaceutical and analytical chemistry, where precise molecular recognition is essential (Khanvilkar & Bedekar, 2018).
Enantioselective Synthesis
The compound also finds application in enantioselective synthesis, serving as a chiral auxiliary to facilitate the production of α-hydroxy acids with high optical purity. This highlights its role in asymmetric synthesis, contributing to the development of chiral molecules for pharmaceutical applications (Basavaiah & Krishna, 1995).
Safety and Hazards
“2-(Cyclohexen-1-yl)cyclohexan-1-ol” is classified as a flammable liquid (Category 3) according to the 2012 OSHA Hazard Communication Standard . It is advised to keep the substance away from heat, sparks, open flames, and hot surfaces . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this substance .
Propiedades
IUPAC Name |
2-(cyclohexen-1-yl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11-13H,1-5,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDPUMYRKBQMIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2803500.png)

![2-amino-6-(trifluoromethyl)-3-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-4(3H)-pyrimidinone](/img/structure/B2803504.png)
![4-(Benzo[1,3]dioxol-5-ylmethoxy)-benzaldehyde](/img/structure/B2803507.png)
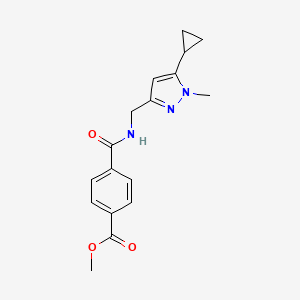
![N-(4-chlorophenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2803511.png)
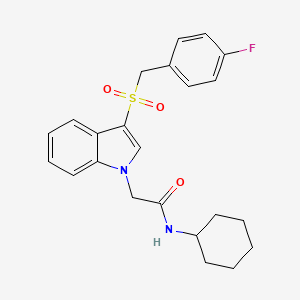

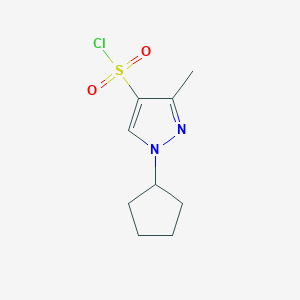
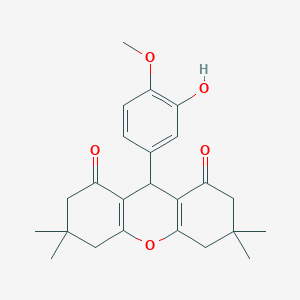
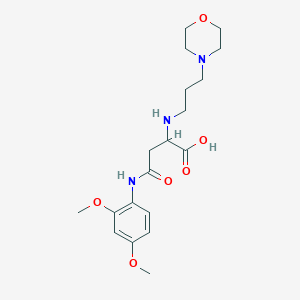
![(3-((1,2,5-Thiadiazol-3-yl)oxy)pyrrolidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2803520.png)
